molecular formula C7H14O5S B1619674 1-Methyl 2-sulphohexanoate CAS No. 67633-91-4

1-Methyl 2-sulphohexanoate

Cat. No.: B1619674
CAS No.: 67633-91-4
M. Wt: 210.25 g/mol
InChI Key: UBYPTUABMDKJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl 2-sulphohexanoate is a useful research compound. Its molecular formula is C7H14O5S and its molecular weight is 210.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

67633-91-4

Molecular Formula

C7H14O5S

Molecular Weight

210.25 g/mol

IUPAC Name

1-methoxy-1-oxohexane-2-sulfonic acid

InChI

InChI=1S/C7H14O5S/c1-3-4-5-6(7(8)12-2)13(9,10)11/h6H,3-5H2,1-2H3,(H,9,10,11)

InChI Key

UBYPTUABMDKJNG-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)OC)S(=O)(=O)O

Canonical SMILES

CCCCC(C(=O)OC)S(=O)(=O)O

Other CAS No.

67633-91-4

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and sulfonic acid groups participate in hydrolysis under acidic or basic conditions:

Ester Hydrolysis

  • Basic Conditions : The methyl ester undergoes saponification with aqueous NaOH or KOH, yielding the sodium/potassium salt of 2-sulphohexanoic acid and methanol .

    C7H14O5S+NaOHC6H11O5SNa++CH3OH\text{C}_7\text{H}_{14}\text{O}_5\text{S} + \text{NaOH} \rightarrow \text{C}_6\text{H}_{11}\text{O}_5\text{S}^- \text{Na}^+ + \text{CH}_3\text{OH}
    • Conditions : 1–4 hours at pH 8–10 and 25–60°C .

  • Acidic Conditions : Acid-catalyzed hydrolysis produces 2-sulphohexanoic acid and methanol.

    C7H14O5S+H2OH+C6H12O5S+CH3OH\text{C}_7\text{H}_{14}\text{O}_5\text{S} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_6\text{H}_{12}\text{O}_5\text{S} + \text{CH}_3\text{OH}
    • Conditions : Reflux in HCl or H₂SO₄ .

Sulfonic Acid Stability

The sulfonic acid group (–SO₃H) resists hydrolysis under typical conditions but may form sulfonate salts (e.g., Na⁺, K⁺) in basic media .

Oxidation

  • Sulfonic Acid Group : The –SO₃H group is already in a high oxidation state and typically unreactive toward further oxidation .

  • Alkyl Chain : Controlled oxidation of the hexanoate chain’s terminal methyl group could yield carboxylic acid derivatives, though this is not explicitly documented for the compound.

Reduction

  • Ester Group : Reduction with LiAlH₄ or NaBH₄ converts the ester to a primary alcohol, yielding 2-sulphohexanol .

    C7H14O5SLiAlH4C6H13O4S+CH3OH\text{C}_7\text{H}_{14}\text{O}_5\text{S} \xrightarrow{\text{LiAlH}_4} \text{C}_6\text{H}_{13}\text{O}_4\text{S} + \text{CH}_3\text{OH}
    • Conditions : Anhydrous THF or ether at 0–25°C .

Nucleophilic Substitution

  • Ester Group : The methyl ester can undergo transesterification with alcohols (e.g., ethanol) in the presence of acid catalysts, producing ethyl 2-sulphohexanoate .

    C7H14O5S+CH3CH2OHH+C8H16O5S+CH3OH\text{C}_7\text{H}_{14}\text{O}_5\text{S} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{C}_8\text{H}_{16}\text{O}_5\text{S} + \text{CH}_3\text{OH}

Sulfonate Salt Formation

Reaction with bases (e.g., NaOH) generates water-soluble sulfonate salts, useful in surfactants or detergents .

Thermal and Photolytic Behavior

Comparative Reaction Table

Reaction Type Reagents/Conditions Products Key References
Ester Hydrolysis (Basic)NaOH, H₂O, 25–60°CSodium 2-sulphohexanoate
Ester ReductionLiAlH₄, THF, 0°C2-Sulphohexanol
TransesterificationEthanol, H₂SO₄, refluxEthyl 2-sulphohexanoate
Salt FormationKOH, H₂O, 25°CPotassium 2-sulphohexanoate

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